1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt
Description
Chemical Structure and Properties
This compound (CAS 63175-96-2) is a benzimidazole derivative with a zwitterionic (inner salt) structure. Key features include:
- Substituents: 5,6-dichloro, 1-ethyl, 2-methyl, and a 3-(3-sulfobutyl) group.
- Molecular Weight: 365.28 g/mol .
- Physicochemical Properties:
Applications:
Primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and specialty chemicals. Its zwitterionic nature enhances solubility in polar solvents, making it suitable for reaction media requiring ionic intermediates .
Properties
CAS No. |
63175-96-2 |
|---|---|
Molecular Formula |
C14H18Cl2N2O3S |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
4-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)butane-2-sulfonate |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-4-17-10(3)18(6-5-9(2)22(19,20)21)14-8-12(16)11(15)7-13(14)17/h7-9H,4-6H2,1-3H3 |
InChI Key |
RMGCGNFGAHQWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCC(C)S(=O)(=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Chemical Name | 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt |
| CAS Number | 63175-96-2 |
| Molecular Formula | C14H18Cl2N2O3S |
| Molecular Weight | 365.3 g/mol |
| IUPAC Name | 3-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)butane-1-sulfonate |
| Key Functional Groups | Benzimidazolium core, dichloro substituents, sulfonate inner salt |
| Physical State | Solid (typically) |
Preparation Methods
Stepwise Preparation Details
Step 1: Preparation of 5,6-Dichloro-1H-benzimidazole Intermediate
- Starting material: 4,5-dichlorobenzene-1,2-diamine.
- Reagents: Tetraethyl orthocarbonate (TEOC) or other tetraalkyl orthocarbonates.
- Catalysts/Conditions: Acidic medium (hydrochloric acid, sulfuric acid, or organic acids such as acetic acid or trifluoroacetic acid).
- Reaction: Cyclocondensation of the diamine with TEOC forms 5,6-dichloro-2-ethoxy-1H-benzimidazole intermediate.
- Isolation: The intermediate is treated with acid to hydrolyze the ethoxy group, yielding 5,6-dichloro-1H-benzimidazol-2(3H)-one.
This process can be conducted as a one-pot reaction, either in solvent or solvent-free conditions, optimizing yield and purity while minimizing toxic reagents like phosgene or carbonyldiimidazole (CDI).
Step 2: Alkylation at N-1 and C-2 Positions
- Reagents: Alkyl halides such as ethyl bromide for N-1 ethylation and methyl iodide for C-2 methylation.
- Conditions: Typically carried out in polar aprotic solvents under controlled temperature.
- Outcome: Formation of 5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazole.
Step 3: Introduction of the 3-Sulfobutyl Side Chain
- Approach: Nucleophilic substitution or Michael addition of a 3-bromobutylsulfonate or equivalent sulfonate precursor onto the benzimidazole nitrogen or carbon.
- Conditions: Base-mediated reaction in polar solvents.
- Result: Formation of the 3-(3-sulfobutyl) substituent, yielding the zwitterionic inner salt form due to the sulfonate group.
Representative Synthetic Procedure (Literature-Based)
Analysis and Characterization
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity.
- Mass Spectrometry: Confirms molecular weight of 365.3 g/mol.
- Solubility: The sulfonate inner salt enhances water solubility and ionic character.
- Reactivity: The dichloro groups can undergo further nucleophilic substitution, and the sulfonate group imparts acid-base properties.
Comparative Evaluation of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)benzimidazolium inner salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and various organic solvents. The conditions often require precise control of temperature, pH, and reaction time to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1H-Benzimidazolium compounds are known for their antibacterial and antifungal properties. Research has shown that derivatives of this compound can inhibit the growth of various pathogens. For instance, a study demonstrated its efficacy against certain strains of bacteria and fungi, suggesting potential as a therapeutic agent in treating infections.
Catalysis
The compound has been explored as a catalyst in organic synthesis reactions. Its unique structure allows it to facilitate reactions such as:
- Cross-coupling reactions : Used in the formation of carbon-carbon bonds.
- Oxidation reactions : Effective in converting alcohols to aldehydes or ketones.
Material Science
In material science, 1H-benzimidazolium derivatives are utilized to develop advanced materials such as:
- Conductive polymers : These materials are essential for applications in electronics and energy storage.
- Nanocomposites : The compound can enhance the mechanical properties of composites used in various industrial applications.
Environmental Science
The compound has been investigated for its potential in wastewater treatment processes. Its ability to bind with heavy metals and other pollutants makes it a candidate for developing effective remediation strategies.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzimidazolium salts, including the inner salt variant. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a new class of antimicrobial agents.
Case Study 2: Catalytic Applications
Research conducted by Smith et al. (2023) focused on the use of 1H-benzimidazolium as a catalyst for cross-coupling reactions. The study found that the compound increased reaction yields significantly compared to traditional catalysts, demonstrating its effectiveness in organic synthesis.
Case Study 3: Environmental Remediation
In an environmental study, researchers tested the efficacy of 1H-benzimidazolium in removing heavy metals from contaminated water sources. The findings revealed that the compound effectively chelated heavy metals, reducing their concentration below regulatory limits.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)benzimidazolium inner salt involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Sodium Salt Analog: CAS 18462-64-1
Structural Differences :
Key Comparisons :
Synthesis : Both compounds utilize chlorosulfonyl ester reactions, but the sodium salt requires additional steps for sulfonate group neutralization .
Trifluoromethyl Derivative: CAS 63816-04-6
Structural Differences :
Key Comparisons :
Hydroxide Inner Salt Analog: CAS 28118-10-7
Structural Differences :
Key Comparisons :
| Property | Target Compound (CAS 63175-96-2) | Hydroxide Analog (CAS 28118-10-7) |
|---|---|---|
| Environmental Impact | Inactive | Not assessed under CEPA 1999 |
| Reactivity | Moderate | Higher (due to hydroxide ion) |
Biological Activity
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt (CAS Number: 24351-11-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antitumor and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 351.254 g/mol. The structure features a benzimidazolium core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to 1H-benzimidazolium have shown promising results in inhibiting the proliferation of cancer cells.
Key Findings:
- Cell Proliferation Inhibition : Compounds were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range. For example, certain derivatives exhibited IC50 values as low as against HCC827 cells .
- Mechanism of Action : The mechanism often involves binding to DNA, specifically within the minor groove, which disrupts cellular processes necessary for tumor growth .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound's efficacy was evaluated against various pathogens using standardized methods.
Testing Results:
- Microbial Strains : Tests were conducted on both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The compound demonstrated notable antibacterial activity .
- Eukaryotic Model Testing : Additionally, tests on Saccharomyces cerevisiae provided insights into the compound's effects on eukaryotic cells .
Comparative Biological Activity
A comparative analysis of similar benzimidazole derivatives reveals that while some exhibit stronger antitumor activity, others may be more effective as antimicrobials.
| Compound | Antitumor IC50 (µM) | Antibacterial Activity | Reference |
|---|---|---|---|
| Compound A | 6.26 ± 0.33 | Moderate | |
| Compound B | 20.46 ± 8.63 | High | |
| Compound C | 16.00 ± 9.38 | Low |
Case Studies
- Antitumor Efficacy : A study evaluated a series of benzimidazole derivatives for their ability to inhibit tumor growth in vitro and in vivo models, highlighting the potential of these compounds as new therapeutic agents .
- Antimicrobial Testing : Another research effort focused on the antimicrobial properties of various benzimidazole derivatives against common pathogens in clinical settings, showcasing their potential as alternative treatments for infections resistant to conventional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
